molecular formula C15H14ClN3O3S B5175964 Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate

Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B5175964
M. Wt: 351.8 g/mol
InChI Key: PBNKWADTCGGGJI-UHFFFAOYSA-N
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Description

Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is a complex organic compound with a molecular weight of 351.81 g/mol It is characterized by the presence of a pyrimidine ring substituted with a chloro and ethylthio group, and a benzoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multiple stepsThe final step involves the coupling of the pyrimidine derivative with methyl 2-aminobenzoate under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the coupling reactions and subsequent purification processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives .

Scientific Research Applications

Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

Uniqueness

Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

  • Molecular Formula : C13_{13}H12_{12}ClN3_{3}O2_{2}S
  • Molecular Weight : 307.76 g/mol

This compound features a pyrimidine ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process, including:

  • Formation of the Pyrimidine Derivative : The initial step involves synthesizing the 5-chloro-2-(ethylthio)pyrimidine derivative.
  • Coupling Reaction : This derivative is then coupled with methyl 2-aminobenzoate under controlled conditions to yield the final product.
  • Purification : The product is purified through recrystallization or chromatography to obtain a high-purity compound.

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit notable anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that related pyrimidine derivatives can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50_{50} values often below 10 µM .
CompoundCell LineIC50_{50} (µM)
Example AMCF-73.0
Example BA5495.8
Methyl 2-(...)MCF-7<10

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
  • Apoptosis Induction : It has been suggested that similar compounds can induce apoptosis in cancer cells, leading to reduced tumor growth.

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated the anticancer activity of various pyrimidine derivatives, including those similar to this compound). The results indicated significant growth inhibition in multiple cancer cell lines, highlighting the potential of these compounds as anticancer agents.
  • Research on Antimicrobial Properties :
    • Other studies have explored the antimicrobial effects of pyrimidine derivatives, demonstrating their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting a broader therapeutic potential beyond oncology.

Properties

IUPAC Name

methyl 2-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-3-23-15-17-8-10(16)12(19-15)13(20)18-11-7-5-4-6-9(11)14(21)22-2/h4-8H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNKWADTCGGGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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